

# In-Depth Technical Guide to the LRH-1 Inverse Agonist ML-180

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of **ML-180** (also known as SR1848), a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1). This document details the compound's physicochemical and biological properties, outlines key experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.

## **Core Compound Information**

**ML-180** is a small molecule inhibitor of the orphan nuclear receptor LRH-1 (NR5A2), a key regulator of development, metabolism, and cell proliferation.[1][2] Its identification as a non-phospholipid repressor of LRH-1 has positioned it as a valuable tool for studying the biological functions of this receptor and as a potential therapeutic agent, particularly in oncology.[1][2]

## **Physicochemical Properties**



| Property          | Value                                                                             | Reference |
|-------------------|-----------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 6-[4-(3-chlorophenyl)piperazin-<br>1-yl]-3-cyclohexyl-1H-<br>pyrimidine-2,4-dione | [1]       |
| Synonyms          | SR1848                                                                            |           |
| Molecular Formula | C20H25CIN4O2                                                                      | _         |
| Molecular Weight  | 388.89 g/mol                                                                      | _         |
| CAS Number        | 863588-32-3                                                                       | _         |
| Appearance        | White to off-white solid                                                          | _         |
| Solubility        | Soluble in DMSO                                                                   | -         |

**Biological Activity** 

| Parameter | Value           | Target/System | Reference |
|-----------|-----------------|---------------|-----------|
| IC50      | 3.7 μΜ          | LRH-1         |           |
| Activity  | Inverse Agonist | LRH-1         | -         |

## **Mechanism of Action and Signaling Pathways**

**ML-180** functions as an inverse agonist of LRH-1, repressing its transcriptional activity. LRH-1 is known to be constitutively active and plays a crucial role in the expression of genes involved in cell cycle progression and proliferation. Mechanistic studies have shown that **ML-180** treatment leads to a dose-dependent reduction in the expression of key LRH-1 target genes, including Cyclin D1 and Cyclin E1. This inhibition of critical cell cycle regulators results in the antiproliferative effects of the compound.

Furthermore, it has been observed that **ML-180** induces the rapid translocation of LRH-1 from the nucleus to the cytoplasm, providing another layer to its mechanism of inhibiting LRH-1's transcriptional function.

Below is a diagram illustrating the signaling pathway affected by ML-180.





Click to download full resolution via product page

Caption: Signaling pathway of ML-180, an inverse agonist of LRH-1.

## **Experimental Protocols**



This section provides detailed methodologies for key experiments cited in the characterization of **ML-180**.

## **Cell Viability and Proliferation Assay (MTT Assay)**

This protocol is adapted from standard cell viability assay procedures and is suitable for assessing the antiproliferative effects of **ML-180**.

#### Workflow:



Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

#### Materials:

- Cells of interest (e.g., cancer cell lines endogenously expressing LRH-1)
- Complete cell culture medium
- ML-180 stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)
- Microplate reader



#### Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **ML-180** in complete culture medium. A typical concentration range to test would be from 0.1  $\mu$ M to 50  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest **ML-180** treatment.
- Replace the medium in the wells with the **ML-180** dilutions or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Following incubation, add 50 μL of serum-free medium and 50 μL of MTT solution to each well.
- Incubate the plate for 3 hours at 37°C.
- Add 150 μL of the solubilization solution to each well.
- Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
- Measure the absorbance at 590 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

## Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of LRH-1 target genes, such as Cyclin D1 and Cyclin E1, following treatment with **ML-180**.

Workflow:





Click to download full resolution via product page

Caption: Workflow for quantitative real-time PCR.

#### Materials:

- Cells treated with ML-180 or vehicle control
- RNA extraction kit



- · Reverse transcription kit
- qPCR master mix (e.g., SYBR Green or probe-based)
- Gene-specific forward and reverse primers for target genes (e.g., CCND1, CCNE1) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

#### Procedure:

- Cell Treatment: Treat cells with the desired concentrations of **ML-180** for the specified time.
- RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
- qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).
- Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine
  the relative fold change in gene expression, normalized to the housekeeping gene and
  relative to the vehicle-treated control.

#### Example Primer Sequences (Human):

| Gene  | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|-------|---------------------------|---------------------------|
| CCND1 | CCTCCTCTCCGGAGCATTT       | CTGTAGCACAACCCTCCTCC      |
| GAPDH | GAAGGTGAAGGTCGGAGTC       | GAAGATGGTGATGGGATTTC      |



Note: It is crucial to validate primer efficiency before use.

## **Synthesis Outline**

**ML-180** has a core structure of a pyrimidine-dione linked to a piperazine moiety. While a specific, detailed synthesis protocol for **ML-180** is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of similar pyrimidinyl-piperazine derivatives. The general strategy would likely involve the condensation of a substituted piperazine with a pyrimidine precursor.

One potential approach involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable pyrimidine derivative containing a leaving group at the 6-position. The synthesis of 1-(3-chlorophenyl)piperazine itself can be achieved through the reaction of 3-chloroaniline with bis(2-chloroethyl)amine.

### Conclusion

**ML-180** is a well-characterized inverse agonist of LRH-1 with demonstrated antiproliferative activity in cancer cell lines. Its mechanism of action involves the repression of LRH-1 transcriptional activity and the induction of its nuclear-to-cytoplasmic translocation. The experimental protocols provided in this guide offer a framework for the further investigation of **ML-180** and other LRH-1 modulators. The continued study of this compound and its derivatives holds promise for the development of novel therapeutics targeting LRH-1-dependent diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antiproliferation activity of a small molecule repressor of liver receptor homolog 1 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 -PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [In-Depth Technical Guide to the LRH-1 Inverse Agonist ML-180]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159121#structure-and-properties-of-ml-180-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com